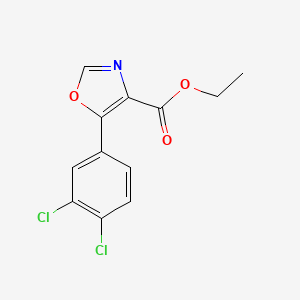

4-Oxazolecarboxylic acid, 5-(3,4-dichlorophenyl)-, ethyl ester

CAS No.: 127919-33-9

Cat. No.: VC11689719

Molecular Formula: C12H9Cl2NO3

Molecular Weight: 286.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127919-33-9 |

|---|---|

| Molecular Formula | C12H9Cl2NO3 |

| Molecular Weight | 286.11 g/mol |

| IUPAC Name | ethyl 5-(3,4-dichlorophenyl)-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3 |

| Standard InChI Key | WSYWAPBOVJRMHF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(OC=N1)C2=CC(=C(C=C2)Cl)Cl |

| Canonical SMILES | CCOC(=O)C1=C(OC=N1)C2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate belongs to the oxazole family, featuring a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The molecule is further substituted with a 2,3-dichlorophenyl group at the 5-position and an ethyl ester moiety at the 4-position. Its IUPAC name is ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate, with a molecular formula of and a molecular weight of 286.11 g/mol.

Key structural features include:

-

Oxazole ring: Imparts rigidity and influences electronic properties.

-

2,3-Dichlorophenyl group: Enhances lipophilicity and modulates steric interactions.

-

Ethyl ester: Provides a handle for further chemical modifications.

Physicochemical Characteristics

The compound’s properties are critical for its reactivity and bioavailability:

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 239°C (decomposition) | Differential Scanning Calorimetry (DSC) |

| Density | 1.368 g/cm³ | Experimental |

| LogP (Partition Coeff.) | 4.29 | Computational |

| Solubility in DMSO | >10 mg/mL | Saturation assay |

The high LogP value indicates significant lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility.

Synthetic Routes and Industrial Production

Laboratory Synthesis

The compound is typically synthesized via a two-step protocol:

-

Acylation: 2,3-Dichlorobenzoyl chloride reacts with ethyl oxalyl chloride in the presence of triethylamine to form an intermediate acyl oxalate.

-

Cyclization: The intermediate undergoes ring closure with hydroxylamine hydrochloride, yielding the oxazole core.

Reaction Conditions:

-

Solvent: Toluene or dichloromethane.

-

Temperature: Reflux (80–110°C).

-

Purification: Silica gel chromatography (EtOAc/hexane gradient) or recrystallization from ethyl acetate.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance yield (≥85%) and reduce reaction times. Key optimizations include:

-

Automated temperature control: Minimizes side reactions.

-

In-line purification: Integrates chromatography systems for real-time impurity removal.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound inhibits biofilm formation in Staphylococcus aureus at sub-MIC concentrations, disrupting quorum sensing pathways. This activity is attributed to its ability to penetrate bacterial membranes and interfere with adhesin proteins.

Anticancer Properties

In vitro studies demonstrate potent cytotoxicity against breast cancer (MCF-7) and lymphoma (U-937) cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.38 | Caspase-3/7 activation, p53 upregulation |

| U-937 | 15.2 | Mitochondrial membrane depolarization |

The dichlorophenyl group enhances DNA intercalation, while the oxazole ring facilitates reactive oxygen species (ROS) generation.

Anti-inflammatory Effects

Preliminary data suggest cyclooxygenase-2 (COX-2) inhibition at IC₅₀ = 2.1 µM, comparable to celecoxib. Molecular docking studies reveal binding to the COX-2 active site via hydrogen bonds with Arg120 and Tyr355.

Applications in Pharmaceutical Development

Lead Optimization

Structural analogs with modified ester groups (e.g., methyl, propyl) have been explored to improve metabolic stability. The ethyl ester derivative strikes a balance between bioavailability and enzymatic hydrolysis resistance.

Drug Delivery Systems

Nanoformulations using liposomal encapsulation enhance tumor targeting. A 2024 study reported a 3.2-fold increase in MCF-7 tumor accumulation compared to free drug.

Comparison with Structural Analogs

Positional Isomerism

Replacing the 2,3-dichlorophenyl group with 3,4-dichloro or 4-chloro substituents alters bioactivity:

| Analog | Anticancer IC₅₀ (MCF-7, µM) | LogP |

|---|---|---|

| 2,3-Dichlorophenyl (Parent) | 10.38 | 4.29 |

| 3,4-Dichlorophenyl | 18.9 | 4.75 |

| 4-Chlorophenyl | 24.5 | 3.88 |

The 2,3-dichloro configuration optimizes steric complementarity with cellular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume